molecular formula C10H23O3PS B3064012 Thiophosphoric acid decyl ester

Thiophosphoric acid decyl ester

Cat. No.: B3064012
M. Wt: 254.33 g/mol
InChI Key: ISIPUCJUDOMIDU-UHFFFAOYSA-N
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Description

Thiophosphoric acid decyl ester is an organophosphorus compound where a decyl group is attached to the thiophosphoric acid. This compound is part of the broader class of thiophosphate esters, which are known for their applications in various fields such as lubricants, pesticides, and flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophosphoric acid decyl ester can be synthesized through the esterification of thiophosphoric acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction can be represented as:

H3PO3S+C10H21OHC10H21OPO3S+H2O\text{H}_3\text{PO}_3\text{S} + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{C}_{10}\text{H}_{21}\text{OPO}_3\text{S} + \text{H}_2\text{O} H3​PO3​S+C10​H21​OH→C10​H21​OPO3​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where thiophosphoric acid and decanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Thiophosphoric acid decyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to thiophosphoric acid and decanol in the presence of water and an acid or base catalyst.

    Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like Lewis acids.

Major Products Formed

Scientific Research Applications

Thiophosphoric acid decyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized as a lubricant additive, corrosion inhibitor, and flame retardant

Mechanism of Action

The mechanism of action of thiophosphoric acid decyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is particularly relevant in its use as an enzyme inhibitor in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Thiophosphoric acid methyl ester
  • Thiophosphoric acid ethyl ester
  • Thiophosphoric acid butyl ester

Uniqueness

Thiophosphoric acid decyl ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can enhance its hydrophobicity, making it more suitable for applications in non-polar environments such as lubricants and flame retardants .

Properties

Molecular Formula

C10H23O3PS

Molecular Weight

254.33 g/mol

IUPAC Name

decoxy-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O3PS/c1-2-3-4-5-6-7-8-9-10-13-14(11,12)15/h2-10H2,1H3,(H2,11,12,15)

InChI Key

ISIPUCJUDOMIDU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=S)(O)O

Canonical SMILES

CCCCCCCCCCOP(=S)(O)O

Origin of Product

United States

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